molecular formula C10H7BrOS B073811 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone CAS No. 1131-87-9

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone

Cat. No.: B073811
CAS No.: 1131-87-9
M. Wt: 255.13 g/mol
InChI Key: NTQPGUCRHJHYIA-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone is an organic compound featuring a benzothiophene ring substituted with a bromoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone can be synthesized through the bromination of 1-(1-benzothiophen-5-yl)ethanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the alpha position of the ethanone group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Scientific Research Applications

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone is unique due to its specific reactivity profile, which allows for selective modifications and applications in various fields. The presence of the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(1-benzothiophen-5-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrOS/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQPGUCRHJHYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427623
Record name 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-87-9
Record name 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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